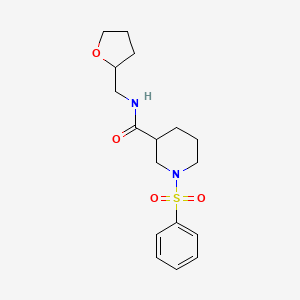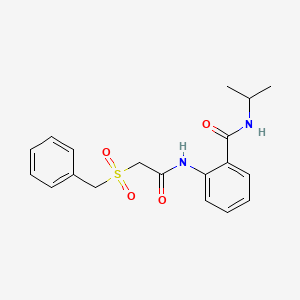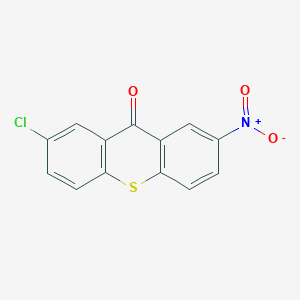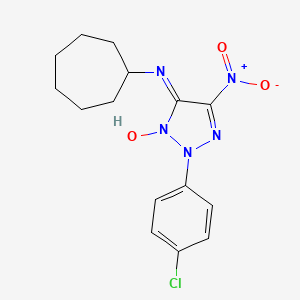
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide
Overview
Description
1-(Phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a phenylsulfonyl group, and a tetrahydro-2-furanylmethyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of piperidine with phenylsulfonyl chloride to form the phenylsulfonyl-piperidine intermediate. This intermediate is then reacted with tetrahydro-2-furanylmethylamine under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted piperidine or phenylsulfonyl derivatives.
Scientific Research Applications
1-(Phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance binding affinity and specificity, while the tetrahydro-2-furanylmethyl group may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
1-(Phenylsulfonyl)-3-piperidinecarboxamide: Lacks the tetrahydro-2-furanylmethyl group, which may affect its solubility and reactivity.
N-(Tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide: Lacks the phenylsulfonyl group, potentially reducing its binding affinity and specificity.
1-(Phenylsulfonyl)-N-methyl-3-piperidinecarboxamide: Contains a methyl group instead of the tetrahydro-2-furanylmethyl group, which may alter its pharmacokinetic properties.
Uniqueness: 1-(Phenylsulfonyl)-N-(tetrahydro-2-furanylmethyl)-3-piperidinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the phenylsulfonyl and tetrahydro-2-furanylmethyl groups enhances its versatility in various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-N-(oxolan-2-ylmethyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c20-17(18-12-15-7-5-11-23-15)14-6-4-10-19(13-14)24(21,22)16-8-2-1-3-9-16/h1-3,8-9,14-15H,4-7,10-13H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMVRESIYDRCBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-bicyclo[2.2.1]hept-2-yl-N'-(4-chlorophenyl)urea](/img/structure/B4190121.png)
![1-[5-[(4-Methoxyphenyl)methylamino]-3-(4-methylphenyl)-1,2,4-triazol-1-yl]ethanone](/img/structure/B4190126.png)

![N-(3-bromophenyl)-2-{[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4190150.png)

![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B4190166.png)
![N-(4-methylbenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4190173.png)
![3-(5-chloro-2,4-dimethoxyphenyl)-N-{5-methyl-1-[2-oxo-2-(pyridin-3-ylamino)ethyl]-1H-pyrazol-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4190174.png)
![ETHYL 2-[2-(3-ETHOXYPROPANAMIDO)-1,3-THIAZOL-4-YL]ACETATE](/img/structure/B4190198.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B4190213.png)
![Furan-2-yl(4-{[5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}piperazin-1-yl)methanone](/img/structure/B4190217.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4190231.png)
![2-(5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4190239.png)
